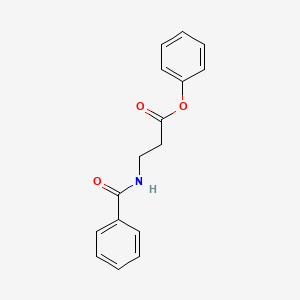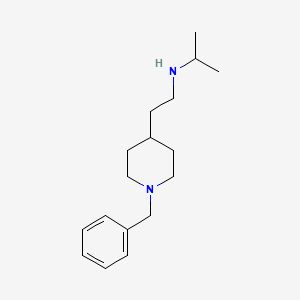
Phenyl 3-benzamidopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-benzamidopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a benzamide moiety through a propanoate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 3-benzamidopropanoate can be synthesized through the esterification of 3-benzamidopropanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3-benzamidopropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-benzamidopropanoic acid and phenol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products:
Hydrolysis: 3-Benzamidopropanoic acid, phenol.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Phenyl 3-benzamidopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of phenyl 3-benzamidopropanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenyl 3-benzamidopropanoate can be compared with other similar compounds, such as:
Phenyl benzoate: Similar ester structure but lacks the benzamide moiety.
3-Benzamidopropanoic acid: Similar structure but lacks the ester linkage.
Phenylpropanoic acid: Similar phenyl group and propanoic acid structure but lacks the benzamide moiety.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a benzamide moiety, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
89928-12-1 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
phenyl 3-benzamidopropanoate |
InChI |
InChI=1S/C16H15NO3/c18-15(20-14-9-5-2-6-10-14)11-12-17-16(19)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |
Clé InChI |
MRYIAHXLFBNBIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)


![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)




![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

